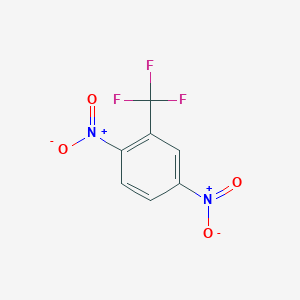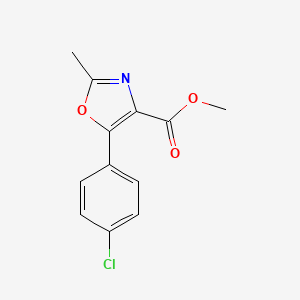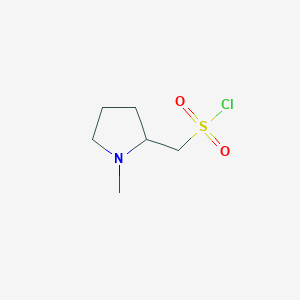
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is an organic compound with the molecular formula C13H17NO It is characterized by a hydroxy group (-OH) and a nitrile group (-CN) attached to a phenyl ring, which is further substituted with an isobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-isobutylbenzaldehyde.
Nitrile Formation: The aldehyde group is converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium acetate, followed by dehydration with phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to further reactions to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acid or base catalysts
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
科学研究应用
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-3-methylphenylpropanenitrile: Contains a methyl group instead of an isobutyl group, affecting its steric and electronic properties.
Uniqueness
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is unique due to the presence of the isobutyl group, which influences its chemical behavior and potential applications. This structural feature can enhance its stability, reactivity, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
3-[4-hydroxy-3-(2-methylpropyl)phenyl]propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-9-11(4-3-7-14)5-6-13(12)15/h5-6,9-10,15H,3-4,8H2,1-2H3 |
InChI 键 |
GCMJMGGMXXSQQN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CC(=C1)CCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)

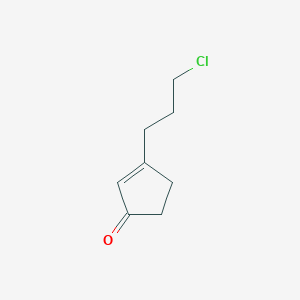
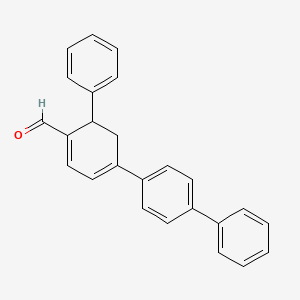
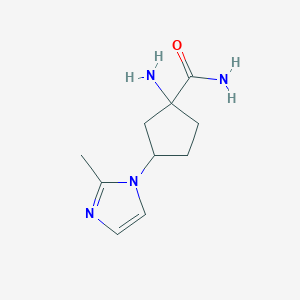



![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)
